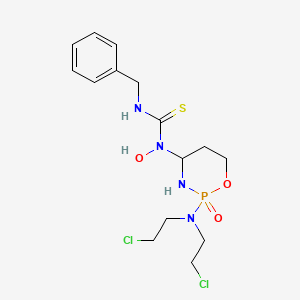
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(phenylmethyl), P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide is a complex chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of a thiourea group, a bis(2-chloroethyl)amino group, and an oxazaphosphorin ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide involves multiple steps. Typically, the process begins with the preparation of the oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final steps involve the addition of the thiourea and hydroxy groups under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced synthesis techniques ensures the production of high-quality Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide on a large scale.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products
Scientific Research Applications
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to interact with DNA, leading to potential anticancer effects. The oxazaphosphorin ring and thiourea group contribute to its overall biological activity by modulating various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, phenylmethyl ester, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
Uniqueness
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
97139-52-1 |
|---|---|
Molecular Formula |
C15H23Cl2N4O3PS |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-benzyl-1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxythiourea |
InChI |
InChI=1S/C15H23Cl2N4O3PS/c16-7-9-20(10-8-17)25(23)19-14(6-11-24-25)21(22)15(26)18-12-13-4-2-1-3-5-13/h1-5,14,22H,6-12H2,(H,18,26)(H,19,23) |
InChI Key |
WXUJKYXCMAQRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1N(C(=S)NCC2=CC=CC=C2)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















